N-(2,3-Dimethylbutan-2-yl)acetamide
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Overview
Description
N-(2,3-Dimethylbutan-2-yl)acetamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and is known for its sterically hindered amine motif, making it valuable for the preparation of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylbutan-2-yl)acetamide typically involves the hydroamination of olefins with nitroarenes. This innovative method, reported by Baran and coworkers, provides a practical approach to accessing this hindered amine . The reaction conditions usually involve the use of a catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dimethylbutan-2-yl)acetamide is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: For the development of pharmaceutical compounds, particularly those involving sterically hindered amine motifs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,3-Dimethylbutan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The sterically hindered amine motif allows it to interact uniquely with enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(3-((2,3-Dimethylbutan-2-yl)amino)phenyl)acetamide
Uniqueness
N-(2,3-Dimethylbutan-2-yl)acetamide is unique due to its sterically hindered amine motif, which provides distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of drug candidates that require specific steric and electronic characteristics .
Properties
IUPAC Name |
N-(2,3-dimethylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8(4,5)9-7(3)10/h6H,1-5H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRPWWQGNBUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524204 |
Source
|
Record name | N-(2,3-Dimethylbutan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-16-6 |
Source
|
Record name | N-(2,3-Dimethylbutan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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